molecular formula C4H8N6O B13105561 2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide

2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide

Katalognummer: B13105561
Molekulargewicht: 156.15 g/mol
InChI-Schlüssel: IVVCMLPNIXDKNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide typically involves the reaction of 1H-1,2,4-triazole-3-amine with ethyl chloroacetate, followed by the reaction with hydrazine hydrate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The process can be summarized as follows:

    Step 1: 1H-1,2,4-triazole-3-amine reacts with ethyl chloroacetate in the presence of a base like sodium ethoxide to form ethyl 2-(1H-1,2,4-triazol-3-yl)acetate.

    Step 2: Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate is then reacted with hydrazine hydrate under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the compound, such as hydrazides or amines.

    Substitution: Substituted triazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1H-1,2,4-Triazole-3-amine
  • Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate
  • 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide

Uniqueness

2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various scientific and industrial applications.

Eigenschaften

Molekularformel

C4H8N6O

Molekulargewicht

156.15 g/mol

IUPAC-Name

2-(1H-1,2,4-triazol-5-ylamino)acetohydrazide

InChI

InChI=1S/C4H8N6O/c5-9-3(11)1-6-4-7-2-8-10-4/h2H,1,5H2,(H,9,11)(H2,6,7,8,10)

InChI-Schlüssel

IVVCMLPNIXDKNV-UHFFFAOYSA-N

Kanonische SMILES

C1=NNC(=N1)NCC(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.